2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Structure–Activity Relationship Privileged Scaffold Medicinal Chemistry

2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one (CAS 1092333-30-6, molecular formula C₁₅H₁₅N₃O₃, MW 285.30 g/mol) is a fully synthetic small molecule belonging to the 3-imidazolyl-4H-chromen-4-one class, a recognized privileged scaffold in kinase and phosphatase inhibitor discovery. This compound incorporates a 2-amino substituent, a 6-ethyl group, a free 7-hydroxy moiety, and a 4-methyl-1H-imidazol-2-yl ring at the 3-position of the chromen-4-one core.

Molecular Formula C15H15N3O3
Molecular Weight 285.3 g/mol
CAS No. 1092333-30-6
Cat. No. B1517447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
CAS1092333-30-6
Molecular FormulaC15H15N3O3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N
InChIInChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18)
InChIKeyYUKKBSGKGQAZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one (CAS 1092333-30-6): Procurement-Ready Synthetic Chromone–Imidazole Hybrid


2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one (CAS 1092333-30-6, molecular formula C₁₅H₁₅N₃O₃, MW 285.30 g/mol) is a fully synthetic small molecule belonging to the 3-imidazolyl-4H-chromen-4-one class, a recognized privileged scaffold in kinase and phosphatase inhibitor discovery [1]. This compound incorporates a 2-amino substituent, a 6-ethyl group, a free 7-hydroxy moiety, and a 4-methyl-1H-imidazol-2-yl ring at the 3-position of the chromen-4-one core. It is commercially available from multiple global vendors at standard purities of 95% (with options at NLT 98%) for research use . The compound is catalogued in PubChem (CID 37966980) with computed physicochemical properties including XLogP3-AA of 1.7, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds [2]. It is important to note that a structured literature search across PubMed, patent databases, and authoritative chemical registries has not identified any peer-reviewed primary research articles or patents that report quantitative biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀, etc.) specifically for this discrete compound. The evidence presented below therefore relies on class-level inferences drawn from closely related 3-imidazolyl-chromen-4-one analogs, together with the compound's distinct structural and physicochemical features that differentiate it from available comparators.

Why Generic 3-Imidazolyl-Chromen-4-one Analogs Cannot Simply Replace 2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one


The 3-imidazolyl-4H-chromen-4-one scaffold is a well-validated pharmacophore for kinase and phosphatase inhibition, but biological activity within this class is exquisitely sensitive to peripheral substitution [1]. Published structure–activity relationship (SAR) data for analogous 7-hydroxy-3-(disubstituted imidazol-2-yl)-4H-chromen-4-ones demonstrate that the presence or absence of substituents on the imidazole ring and the chromenone A-ring directly governs antimicrobial potency and antioxidant capacity [2]. In the imidazolyl flavonoid PTP1B inhibitor series, incremental structural modifications alter IC₅₀ values by orders of magnitude and dramatically shift selectivity ratios against the off-target TCPTP phosphatase—compound 8b (IC₅₀ = 1.0 µM, 15-fold selectivity) versus compound 11a (IC₅₀ = 0.63 µM, 9.5-fold selectivity) [3][4]. The compound CAS 1092333-30-6 carries a unique substitution constellation—a 2-amino group (absent in most comparator chromen-4-ones), a 6-ethyl lipophilic anchor, a free 7-hydroxy hydrogen-bond donor, and a 4-methylimidazol-2-yl moiety—that is not replicated by any single commercially available analog. Substituting with a simpler chromen-4-one (e.g., CAS 67832-78-4, which lacks the 2-amino and 6-ethyl groups) or with a glucosylated derivative would predictably alter target engagement, physicochemical properties, and biological readout. Generic interchange is therefore scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one


Structural Differentiation: Unique 2-Amino-6-ethyl-7-hydroxy Substitution Constellation Versus Closest Chromen-4-one Analogs

CAS 1092333-30-6 is distinguished from the nearest commercially available chromen-4-one analogs by its simultaneous possession of three key structural features that individually modulate biological activity in this compound class [1][2]: (i) a 2-amino group, which SAR studies in 2-aminochromene series indicate is essential for antiproliferative activity—its conversion to an amide or urea results in a 4- to 10-fold loss of potency [3]; (ii) a 6-ethyl substituent providing lipophilic bulk at a position where the closest comparator (CAS 67832-78-4) is unsubstituted; and (iii) a 4-methyl group on the imidazole ring that distinguishes it from unsubstituted imidazolyl analogs. No single comparator compound available from major vendors simultaneously possesses all three of these differentiation elements.

Structure–Activity Relationship Privileged Scaffold Medicinal Chemistry

Class-Level Antibacterial and Antifungal Potential of 3-Imidazolyl-7-hydroxy-chromen-4-one Aglycones

The aglycone core of CAS 1092333-30-6—a 7-hydroxy-3-(imidazol-2-yl)-4H-chromen-4-one—directly corresponds to the bioactive scaffold characterized by Hatzade et al. (2015), who demonstrated that 7-hydroxy-3-(4,5-disubstituted imidazol-2-yl)-4H-chromen-4-ones exhibit good combined antibacterial and antifungal activity at low concentrations [1]. The study established that both the aglycone (7-hydroxy series) and the corresponding O-β-D-glucosides are active, with POM bioinformatics analyses predicting high bioavailability and low toxicity for this scaffold [1]. The target compound's free 7-OH group preserves the aglycone form, which is the minimal pharmacophore required for antimicrobial activity in this series [1]. In contrast, glucosylated derivatives (such as those in the 7-O-β-D-glucopyranosyloxy series) represent a different chemical entity with altered solubility, permeability, and potentially different target engagement profiles.

Antimicrobial Antifungal Chromen-4-one

Class-Level PTP1B Inhibitory Potential: Imidazolyl Flavonoid Scaffold Activity and Selectivity Profile

Multiple independent research groups have validated the imidazolyl flavonoid/chromen-4-one scaffold as a productive chemotype for protein tyrosine phosphatase 1B (PTP1B) inhibition, a validated target for type II diabetes and obesity [1][2]. In the series reported by Bentham Science, compound 8b achieved an IC₅₀ of 1.0 µM with 15-fold selectivity for PTP1B over the closely related TCPTP phosphatase [1]. A separate series identified compound 11a with IC₅₀ = 0.63 µM and 9.5-fold selectivity over TCPTP [2]. Both compounds were demonstrated to be cell-permeable with low cytotoxicity [1][2]. The target compound CAS 1092333-30-6 shares the core imidazolyl-chromen-4-one pharmacophore with these validated PTP1B inhibitors, while its 2-amino substituent represents a distinct structural feature not present in compounds 8b or 11a. Whether the 2-amino group enhances or diminishes PTP1B activity relative to these benchmarks has not been experimentally determined.

PTP1B Inhibition Diabetes Target Selectivity

Vendor-Certified Purity Tiering and Batch Quality Assurance Versus Research-Grade Comparators

CAS 1092333-30-6 is commercially available at two distinct purity tiers from multiple independent suppliers, enabling procurement decisions matched to experimental rigor requirements . Bidepharm supplies the compound at standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . MolCore offers an NLT 98% purity grade under ISO certification, suitable for applications requiring higher assurance . AKSci also lists 95% purity with long-term storage specification (cool, dry place) and non-hazardous transport classification . In contrast, the closest structural comparator (CAS 67832-78-4, 7-hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one) is primarily available through screening-compound suppliers without comparable multi-vendor purity tiering or batch QC transparency . This multi-source availability with documented batch analytics provides procurement flexibility and experimental reproducibility advantages.

Purity Specification Quality Control Procurement

Physicochemical Differentiation: Computed Drug-Likeness and Permeability Profile Versus Glucosylated and Unsubstituted Analogs

PubChem-computed physicochemical properties for CAS 1092333-30-6 include XLogP3-AA = 1.7, 3 hydrogen bond donors, 5 hydrogen bond acceptors, a topological polar surface area consistent with moderate membrane permeability, and only 2 rotatable bonds, indicating conformational rigidity [1]. These values place the compound within favorable drug-like chemical space (Lipinski rule of five and Veber criteria compliance predictable at MW 285.30). In contrast, the glucosylated analogs in the 7-O-β-D-glucopyranosyloxy series carry a MW penalty of ~162 Da from the glucose moiety, substantially increased HBD/HBA counts, and higher TPSA, all of which predict reduced passive membrane permeability [2]. The unsubstituted comparator CAS 67832-78-4 (MW 228.20) has fewer H-bond donors/acceptors but also lacks the 6-ethyl lipophilic anchor (XLogP3-AA impact unquantified due to absence of computed data) . The target compound thus occupies a differentiated physicochemical niche—more lipophilic than the unsubstituted analog but without the permeability penalty of glucosylation.

ADME Drug-Likeness Physicochemical Properties

Recommended Research and Procurement Application Scenarios for 2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one


SAR-Driven Kinase or Phosphatase Inhibitor Lead Expansion Using the 2-Amino-3-imidazolyl-chromen-4-one Template

For medicinal chemistry groups exploring kinase or phosphatase inhibitor chemical space, CAS 1092333-30-6 provides a synthetically tractable, commercially available entry point into the 2-amino-3-imidazolyl-chromen-4-one sub-series—a chemotype that combines the validated 4H-chromen-4-one kinase modulator scaffold [1] with the PTP1B-active imidazolyl flavonoid pharmacophore [2][3]. The 2-amino group is a known activity-enhancing handle (4–10× potency differential versus amide/urea derivatives in related chromene series) [4], and both the 6-ethyl and imidazole 4-methyl positions are amenable to systematic SAR exploration. Procurement at 95% or 98%+ purity with batch QC supports reproducible dose–response profiling.

Antimicrobial Screening of Non-Glucosylated 3-Imidazolyl-chromen-4-one Aglycones

The compound's free 7-OH aglycone structure corresponds to the minimal pharmacophore identified as active in the Hatzade et al. (2015) antimicrobial series, where 7-hydroxy-3-(disubstituted imidazol-2-yl)-4H-chromen-4-ones demonstrated combined antibacterial and antifungal activity at low concentrations [5]. Unlike the glucosylated derivatives in the same study, CAS 1092333-30-6 is predicted to possess superior passive membrane permeability (MW 285.30 vs. ~447+ for glucosides) [6], potentially translating to improved intracellular target access in whole-cell antimicrobial assays. This makes it a logical comparator for studies benchmarking aglycone versus glucoside antimicrobial efficacy.

Physicochemical Benchmarking and ADME Profiling of Chromen-4-one-Derived Probe Molecules

With its favorable computed drug-likeness parameters (XLogP3-AA = 1.7, MW = 285.30, only 2 rotatable bonds, moderate TPSA) [6], CAS 1092333-30-6 is well-suited as a reference compound for ADME profiling studies within chromen-4-one chemical space. Its intermediate lipophilicity and conformational rigidity position it between the more polar unsubstituted analogs (e.g., CAS 67832-78-4) and the high-MW, low-permeability glucosylated derivatives [5]. Procurement at defined purity tiers enables consistent batch-to-batch physicochemical measurements including logD, aqueous solubility, microsomal stability, and Caco-2 permeability.

Multi-Supplier Procurement Strategy for Hit Validation and Follow-Up

The availability of CAS 1092333-30-6 from at least three independent suppliers (Bidepharm, MolCore, AKSci) with documented batch QC enables a robust hit validation workflow: initial screening can use the 95% grade for cost efficiency, while confirmatory dose–response and counter-screening can employ the NLT 98% grade to rule out impurity-driven artifacts. The non-hazardous transport classification simplifies international logistics. This multi-source redundancy mitigates the risk of single-supplier stockouts that affect less widely distributed comparator compounds.

Quote Request

Request a Quote for 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.